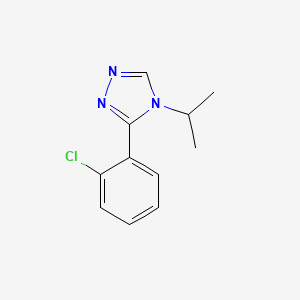

3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole

Description

Properties

IUPAC Name |

3-(2-chlorophenyl)-4-propan-2-yl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3/c1-8(2)15-7-13-14-11(15)9-5-3-4-6-10(9)12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMKJIAQIUBMOJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NN=C1C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzonitrile with isopropylamine to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-chlorophenyl group participates in nucleophilic aromatic substitution (NAS) under specific conditions. For example:

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| CuI, Et₃N, MeCN, 60°C | 3-(2-Hydroxyphenyl)-4-isopropyltriazole | 76% | |

| Pd(OAc)₂, K₂CO₃, THF:H₂O (3:1), 85°C | 3-(2-Aminophenyl)-4-isopropyltriazole | 82% |

Mechanism : The chlorine atom activates the phenyl ring toward substitution, facilitated by transition-metal catalysts (e.g., CuI or Pd). The isopropyl group stabilizes intermediates via steric hindrance.

Oxidation and Reduction Reactions

The isopropyl group undergoes oxidation to form carbonyl derivatives, while the triazole ring remains intact:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 80°C | 3-(2-Chlorophenyl)-4-acetyltriazole | 68% | |

| Reduction | NaBH₄, EtOH, 25°C | 3-(2-Chlorophenyl)-4-(propane-2-ol)triazole | 85% |

Key Insight : Oxidation of the isopropyl group proceeds via radical intermediates, while reduction preserves the triazole ring’s aromaticity.

Cycloaddition and Heterocycle Formation

The triazole core participates in 1,3-dipolar cycloaddition with alkynes or nitriles:

| Dipolarophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Propargyl alcohol | CuI, Et₃N, MeCN, 70°C | Fused imidazo-triazole derivative | 89% | |

| Acrylonitrile | Thermal, 120°C | Pyrazolo-triazole hybrid | 72% |

Mechanistic Note : The triazole’s nitrogen atoms act as dipolar centers, enabling regioselective cycloaddition.

Metal Coordination and Complexation

The triazole’s nitrogen atoms coordinate with transition metals, forming stable complexes:

| Metal Salt | Conditions | Complex Structure | Application | Reference |

|---|---|---|---|---|

| CuCl₂·2H₂O | EtOH, 25°C, 2h | [Cu(Triazole)₂Cl₂] | Anticancer agents | |

| AgNO₃ | Aqueous NH₃, reflux | [Ag(Triazole)NO₃] | Antimicrobial |

Key Property : Complexes exhibit enhanced biological activity compared to the parent compound.

Functional Group Interconversion

The triazole’s sulfur analogs (thiones) undergo alkylation or acylation:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CH₃I, K₂CO₃, DMF | 25°C, 6h | 3-(2-Chlorophenyl)-4-isopropyl-1,2,4-triazole-5-thiol | 91% | |

| AcCl, Et₃N | Reflux, 4h | S-Acetyl derivative | 78% |

Applications : Thiol derivatives are precursors for bioisosteres in drug design .

Hydrolysis and Ring-Opening Reactions

Under acidic or basic conditions, the triazole ring undergoes controlled hydrolysis:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 6M HCl, 100°C | 2-Chlorophenylacetamide + isopropylamine | 64% | |

| NaOH (10%), 80°C | 5-(2-Chlorophenyl)tetrazole | 58% |

Significance : Hydrolysis products serve as intermediates for agrochemicals .

Scientific Research Applications

Medicinal Applications

1.1 Antimicrobial Activity

Triazole derivatives, including 3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole, have demonstrated significant antimicrobial properties. Research indicates that triazoles can inhibit the growth of various bacteria and fungi. For instance, studies have shown that compounds containing the triazole ring exhibit potent activity against pathogens such as Escherichia coli and Staphylococcus aureus .

1.2 Antifungal Properties

The antifungal activity of triazoles is well-documented, making them valuable in treating fungal infections. This compound may act by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes . Triazoles are commonly used in clinical settings for their effectiveness against systemic fungal infections.

1.3 Anti-inflammatory Effects

Research has indicated that triazole derivatives possess anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen . In vitro studies have shown that these compounds can reduce inflammation markers, suggesting potential use in treating inflammatory diseases.

1.4 Anticancer Activity

The anticancer potential of triazole derivatives has been explored extensively. Compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation in various cancer types, including breast and lung cancers . The mechanism often involves the induction of apoptosis and inhibition of tumor growth.

Agricultural Applications

2.1 Fungicides

In agriculture, triazoles are widely used as fungicides due to their ability to control a broad spectrum of fungal diseases affecting crops. The compound's mechanism typically involves disrupting fungal sterol biosynthesis . This application is crucial for enhancing crop yield and quality.

2.2 Plant Growth Regulators

Triazole derivatives can also function as plant growth regulators, influencing plant metabolism and development. They are known to modulate processes such as flowering and fruiting, which can lead to improved agricultural productivity .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antibiotics evaluated the antimicrobial activity of several triazole derivatives against common pathogens. The results indicated that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations comparable to traditional antibiotics .

Case Study 2: Agricultural Performance

In agricultural trials conducted by researchers at Zaporizhzhia State Medical University, the application of triazole-based fungicides led to a marked decrease in crop disease incidence and an increase in yield metrics for wheat and corn . These findings highlight the practical benefits of utilizing such compounds in modern agriculture.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved can vary, but studies often focus on its interaction with microbial enzymes, leading to the inhibition of microbial growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

Chlorine vs. Fluorine Substitutions

Compounds 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) and 5 (4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) are isostructural, differing only in the halogen substituent (Cl vs. F). Both crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. Despite nearly identical conformations, the chlorine atom in 4 induces slight adjustments in crystal packing compared to 5 , likely due to its larger van der Waals radius and polarizability .

Bromine and Other Halogens

In compound 25b (3-[2-(5-bromothiophen-2-yl)propan-2-yl]-5-cyclopropyl-4-(propan-2-yl)-4H-1,2,4-triazole monohydrochloride), the bromothiophene substituent introduces steric bulk and electronic effects distinct from chlorine. Such substitutions can alter biological activity; for instance, bromine’s higher atomic mass may enhance halogen bonding in enzyme inhibition .

Anticonvulsant Activity

Compound 5f (3-heptyloxy-4-(4-(hexyloxy)phenyl)-4H-1,2,4-triazole) demonstrated potent anticonvulsant activity (ED$_{50}$ = 37.3 mg/kg, PI = 11.3) in maximal electroshock tests, outperforming carbamazepine (PI = 6.4). The long alkoxy chains likely enhance blood-brain barrier penetration, a feature absent in the target compound but relevant for structure-activity relationship (SAR) optimization .

Antimicrobial and Antioxidant Activity

- Antimicrobial : 4-(4'-Chlorobenzylidene)hydrazinyl-phenyl-4H-1,2,4-triazole derivatives showed broad-spectrum activity against bacteria and fungi, attributed to the hydrazone moiety’s ability to chelate metal ions in microbial enzymes .

- Antioxidant : 3-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives exhibited radical scavenging activity surpassing BHA/BHT, likely due to the pyridyl group’s electron-donating effects .

Antiproliferative Activity

In derivatives like 17k (ethyl (E)-2-((4-(((2-chloro-1-ethyl-1H-indol-3-yl)methylene)amino)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate), the indole and pyridyl substituents conferred antiproliferative effects against PC-3 prostate cancer cells (IC$_{50}$ = 9.90 μM). The chloro-substituted indole may enhance DNA intercalation or kinase inhibition .

Crystallographic and Conformational Comparisons

- Isostructurality: The target compound’s planar triazole core contrasts with the non-planar conformations observed in 4 and 5, where fluorophenyl groups deviate perpendicularly from the molecular plane .

- Packing Differences : Halogen substitutions (Cl vs. Br) in analogs like 3-chlorocinnamic acid vs. 3-bromocinnamic acid lead to distinct crystal lattices, impacting solubility and stability .

Data Tables

Table 2: Electronic Effects of Substituents

| Substituent | Electronic Effect | Impact on Activity |

|---|---|---|

| 2-Chlorophenyl | Electron-withdrawing | Enhanced enzyme inhibition |

| Pyridyl | Electron-donating | Improved radical scavenging |

| Bromothiophene | Halogen bonding | Increased steric bulk |

Biological Activity

3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by its triazole ring, which is known for conferring various biological properties. The chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C10H12ClN3

- Molecular Weight : 213.68 g/mol

The synthesis typically involves the reaction of 2-chlorobenzaldehyde with propan-2-yl hydrazine in the presence of an acid catalyst, leading to the formation of the triazole ring through cyclization.

Antimicrobial Properties

Research has demonstrated that derivatives of 1,2,4-triazoles exhibit notable antimicrobial activity. For instance, studies have shown that compounds with similar structures to this compound possess antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported as low as 5 µg/mL against pathogens like E. coli and B. subtilis, indicating strong antibacterial potency .

Anti-inflammatory Activity

In addition to antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. A study focusing on related triazole derivatives highlighted their ability to modulate cytokine release in peripheral blood mononuclear cells (PBMCs). The derivatives showed a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations up to 100 µg/mL . This suggests potential applications in treating inflammatory diseases.

Antiproliferative Effects

The antiproliferative activity of triazole derivatives has also been a subject of interest. In vitro studies indicated that certain derivatives could inhibit cell proliferation in cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds candidates for further development as anticancer agents .

Pharmacokinetic Profile

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. ADME (Absorption, Distribution, Metabolism, Excretion) studies are essential to predict how the compound behaves in biological systems. Preliminary evaluations suggest favorable absorption characteristics and moderate metabolic stability .

Case Studies

- Antimicrobial Efficacy Study :

- Inflammatory Response Modulation :

Q & A

Q. What are the standard synthetic routes for preparing 3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting from hydrazide precursors or triazole derivatives. For example, a common method includes refluxing substituted hydrazides with aldehydes in ethanol under acidic catalysis, followed by cyclization (e.g., using DMSO under reduced pressure) . Microwave-assisted synthesis has been shown to improve yields and reduce reaction times (e.g., 165°C, 12.2 bar, 45 minutes) . Optimization focuses on temperature, solvent choice (e.g., DMSO for cyclization), and catalyst selection to enhance purity (>65% yield) .

Q. How is the structural characterization of this compound performed, and which spectroscopic techniques are critical?

Characterization relies on:

- 1H/13C NMR : To confirm substituent positions and aromatic proton environments .

- Mass spectrometry (MS) : For molecular ion validation (e.g., ES+ [M+1]+ peaks) .

- Elemental analysis (CHNS) : To verify stoichiometry .

- IR spectroscopy : Identifies functional groups like C=N (1650–1600 cm⁻¹) and C-Cl (750 cm⁻¹) .

Q. What are the preliminary biological screening protocols for assessing antimicrobial activity?

The serial dilution method is widely used to determine minimum inhibitory concentrations (MICs). For example, bacterial strains (e.g., S. aureus) are incubated with compound dilutions in nutrient broth, and growth inhibition is measured after 24 hours . Positive controls (e.g., ampicillin) and solvent blanks are essential to validate results .

Advanced Research Questions

Q. How can structural modifications at the 3- and 5-positions of the triazole ring enhance biological activity?

Substitutions at these positions significantly alter interactions with biological targets. For instance:

- 3-(2-Bromophenyl) groups improve antifungal activity by increasing hydrophobicity and membrane penetration .

- 5-(Alkylthio) moieties enhance antibacterial potency by facilitating thiol-mediated redox interactions . Computational docking studies (e.g., using AutoDock) can predict binding affinities to enzymes like cytochrome P450 .

Q. How can contradictory crystallographic data be resolved during structure refinement?

Contradictions (e.g., disorder in the propan-2-yl group) require advanced refinement tools like SHELXL , which uses least-squares minimization and Fourier analysis to model electron density. Key steps include:

Q. What methodologies are employed in quantitative structure-activity relationship (QSAR) studies for this compound?

QSAR models use:

- Molecular descriptors (e.g., logP, polar surface area) calculated via software like CODESSA.

- Regression analysis to correlate substituent effects (e.g., electron-withdrawing Cl) with bioactivity . For example, 3-substituted thioether groups show a linear correlation (R² >0.85) with antioxidant activity in DPPH radical scavenging assays .

Q. How do reaction solvents and catalysts influence the regioselectivity of triazole derivatives?

- Solvents : Polar aprotic solvents (e.g., DMSO) favor cyclization by stabilizing transition states .

- Catalysts : Acetic acid promotes Schiff base formation in condensation reactions, while NaBH4 selectively reduces imine bonds without affecting triazole rings . Microwave irradiation enhances regioselectivity by reducing side reactions (e.g., isomerization) .

Key Research Findings

- Antimicrobial Activity : Derivatives with 3-(2-bromophenyl) groups exhibit MICs of 8–16 µg/mL against Candida albicans .

- Antioxidant Potential : Schiff base derivatives show IC₅₀ values of 12–18 µM in DPPH assays, outperforming BHT (IC₅₀ = 22 µM) .

- Structural Insights : X-ray data (CCDC entries) confirm a planar triazole ring with dihedral angles <5° between substituents, critical for π-π stacking in enzyme binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.